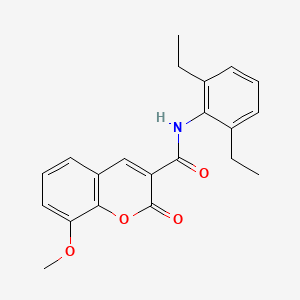

N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the carboxamide group, and the diethylphenyl group. The presence of these groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chromene ring, the carboxamide group, and the diethylphenyl group could potentially undergo various chemical reactions. For example, the chromene ring could undergo electrophilic aromatic substitution, and the carboxamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene ring could contribute to its aromaticity and stability, the carboxamide group could influence its polarity and hydrogen bonding capabilities, and the diethylphenyl group could affect its hydrophobicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study on the synthesis of coumarin derivatives containing the thiazolidin-4-one ring revealed the biological properties of these compounds, indicating their potential antibacterial activity against several bacteria and fungi. This research underscores the utility of coumarin-based compounds in developing new antibacterial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Chemosensor Applications

- Another study highlighted the creation of a highly selective fluorescence chemosensor based on a coumarin fluorophore, demonstrating its effectiveness in detecting Cu2+ and H2PO4− ions. This sensor's sensitivity and selectivity make it a valuable tool for environmental monitoring and analytical chemistry applications (Meng et al., 2018).

Crystal Structure Analysis

- Research on the crystal structures of various N-phenyl-4-oxo-4H-chromene-3-carboxamides has contributed to understanding the structural characteristics of these compounds. Such insights are crucial for designing drugs with optimized pharmacokinetic and pharmacodynamic properties (Gomes et al., 2015).

Antioxidant and Antibacterial Agents

- A study on the one-pot synthesis of indolyl-4H-chromene-3-carboxamides revealed their potential as antioxidant and antibacterial agents. This indicates the versatility of coumarin-based compounds in pharmaceutical applications, especially for treating infections and diseases associated with oxidative stress (Subbareddy & Sumathi, 2017).

G Protein-Coupled Receptor (GPR35) Agonist

- The synthesis of a potent and selective GPR35 agonist based on the chromene structure highlights the potential application of these compounds in developing new therapeutic agents targeting G protein-coupled receptors, which play critical roles in various physiological processes (Thimm et al., 2013).

Zukünftige Richtungen

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its potential chemical reactions, and studying its potential biological activity. Such research could contribute to our understanding of this compound and its potential applications .

Wirkmechanismus

Target of Action

Similar compounds such as alachlor are known to target the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes

Mode of Action

Similar compounds like alachlor inhibit the extension of VLCFAs . This inhibition disrupts the normal growth and development of plants, making it an effective herbicide . It’s possible that N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide operates in a similar manner, but more research is needed to confirm this.

Biochemical Pathways

Similar compounds like alachlor are known to affect the biosynthesis of VLCFAs . This disruption can lead to a variety of downstream effects, including inhibited growth and development in plants . It’s possible that this compound affects similar pathways, but more research is needed to confirm this.

Result of Action

Similar compounds like alachlor are known to inhibit the growth and development of plants by disrupting the biosynthesis of VLCFAs . It’s possible that this compound has similar effects, but more research is needed to confirm this.

Action Environment

Similar compounds like alachlor are known to be persistent in the environment, with residues detected in soil, water, and organisms . Microbial biodegradation is a main method of removal of alachlor in the natural environment . It’s possible that environmental factors have a similar influence on this compound, but more research is needed to confirm this.

Eigenschaften

IUPAC Name |

N-(2,6-diethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-13-8-6-9-14(5-2)18(13)22-20(23)16-12-15-10-7-11-17(25-3)19(15)26-21(16)24/h6-12H,4-5H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDKTQGTIXZVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888101.png)

![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)

![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)

![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)